molecular formula C28H31N5O2 B2838713 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326818-35-2

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2838713
CAS No.: 1326818-35-2
M. Wt: 469.589
InChI Key: CNZUHXOALMREQD-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, substituted with various functional groups such as dimethylphenyl and methylphenyl piperazine. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the dimethylphenyl and methylphenyl piperazine groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the reactions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylphenyl and methylphenyl piperazine groups. These structural features impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O2/c1-20-8-9-23(18-22(20)3)24-19-26-28(35)32(16-17-33(26)29-24)11-10-27(34)31-14-12-30(13-15-31)25-7-5-4-6-21(25)2/h4-9,16-18,24,26,29H,10-15,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUAIXPRSDZMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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